4-Benzylpyridine
Overview
Description
4-Benzylpyridine is an organic compound with the molecular formula C₁₂H₁₁N. It is a derivative of pyridine, where a benzyl group is attached to the fourth position of the pyridine ring. This compound is known for its applications in organic synthesis, pharmaceuticals, and as an intermediate in various chemical reactions .
Mechanism of Action
Target of Action
4-Benzylpyridine is a complex organic compound with the empirical formula C12H11N It is known to interact with certain proteins in rats, such as slc6a3 and slc6a4 .
Biochemical Pathways
It has been found to interact with the cytochrome p450 2b subfamily of enzymes . These enzymes are involved in the metabolism of several pharmaceuticals, suggesting that this compound may influence drug metabolism pathways .
Pharmacokinetics
It is known that the cytochrome p450 2b6 enzyme, which this compound interacts with, plays a significant role in drug metabolism . This suggests that this compound could potentially influence the bioavailability of other compounds.
Result of Action
Given its interaction with the cytochrome P450 2B6 enzyme, it may influence the metabolic processing of other compounds, potentially altering their efficacy and toxicity .
Biochemical Analysis
Biochemical Properties
4-Benzylpyridine has been found to interact with certain enzymes and proteins. For instance, it has been shown to interact with the cytochrome P450 2B subfamily of enzymes . These enzymes play a crucial role in drug metabolism and bioactivation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the cytochrome P450 2B subfamily of enzymes . It has been suggested that this compound may exert its effects at the molecular level through binding interactions with these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylpyridine can be synthesized through several methods. One common method involves the Pd-catalyzed C(sp³)–H arylation of 4-picoline with aryl halides. This reaction uses a simple Pd(PPh₃)₄ catalyst and Cs₂CO₃ as the base, providing high yields without the need for strong organometallic reagents . Another method involves the reaction of benzyl chloride with pyridine under specific conditions .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified by distillation under reduced pressure and further refined through recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylpyridinium salts.
Reduction: Hydrogenation of this compound can yield 4-benzylpiperidine.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or ruthenium complexes are used for hydrogenation.
Major Products:
Oxidation: Benzylpyridinium salts.
Reduction: 4-Benzylpiperidine.
Substitution: Various substituted pyridines depending on the introduced functional group.
Scientific Research Applications
4-Benzylpyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis and is used to prepare more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
2-Benzylpyridine: Similar structure but with the benzyl group attached to the second position of the pyridine ring.
4-Benzylpiperidine: A hydrogenated derivative of 4-Benzylpyridine.
4-(4-Nitrobenzyl)pyridine: A derivative with a nitro group on the benzyl ring.
Uniqueness: this compound is unique due to its specific positioning of the benzyl group, which influences its reactivity and binding properties. This makes it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
4-benzylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOLXXRVIFGDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062188 | |
Record name | Pyridine, 4-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2116-65-6 | |
Record name | 4-Benzylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2116-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-BENZYLPYRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 4-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyridine, 4-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-BENZYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P29GQM0OH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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